Dipyrone-d3
Description
Dipyrone-d3 (deuterated dipyrone) is a stable isotopologue of dipyrone (metamizole), a non-opioid analgesic and antipyretic agent. The deuterium substitution at specific positions in the molecule increases its molecular weight without significantly altering its chemical structure, making it invaluable as an internal standard in quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) . While dipyrone itself is widely used clinically, this compound is exclusively employed in research settings to ensure precision in pharmacokinetic and metabolic studies by compensating for matrix effects and instrumental variability.
The chemical structure of dipyrone (metamizole) is {[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino] methanesulfonic acid sodium salt} . This compound retains this core structure but incorporates deuterium atoms at specific sites (e.g., methyl or aromatic positions), enhancing its utility in trace-level detection.
Properties
Molecular Formula |
C₁₃H₁₃D₃N₃NaO₄S |
|---|---|
Molecular Weight |
336.36 |
Synonyms |
1-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid-d3 Sodium Salt; (Antipyrinylmethylamino)methanesulfonic Acid-d3 Sodium Salt; ARPF-d3; Algocalmin-d3; Algopyrin-d3; Anador-d3; Analgin-d3; Analgine-d3; Andol |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Dipyrone (Metamizole)
Structural and Functional Differences :
- Molecular Weight: Dipyrone-d3 has a higher molecular weight due to deuterium substitution, which is critical for distinguishing it from non-deuterated dipyrone in MS-based assays .
- Analytical Utility: Non-deuterated dipyrone is the active pharmaceutical ingredient (API) in therapeutic formulations (e.g., 500 mg/mL solutions) , whereas this compound serves as a reference standard to validate analytical methods. For example, Raman spectroscopy of dipyrone solutions shows distinct spectral peaks (e.g., 1600 cm⁻¹ for C=C stretching) that shift slightly in deuterated analogs due to isotopic effects .
Pharmacological Role :
Deuterated Reference Standards (e.g., EDDP-D3)
Similarities :
- Application : Like EDDP-D3 (a deuterated analog of ethyl diphenylpyrrolidine), this compound is used as an internal standard to improve quantification accuracy in complex matrices. Both compounds leverage isotopic labeling to mitigate ion suppression/enhancement in liquid chromatography-tandem MS (LC-MS/MS) .
- Synthesis : Deuterated standards typically require specialized synthetic routes, such as using deuterated reagents or isotopic exchange protocols, analogous to methods described for pyrone derivatives in .
Differences :
Structural Analogs (e.g., Tofenamic Acid, Diphenylamines)
Key Comparisons :
- Functional Groups : Tofenamic acid (a fenamate NSAID) and diphenylamine derivatives share aromatic and nitrogen-containing moieties with dipyrone but lack the pyrazolone sulfonate group critical for dipyrone’s solubility and metabolic stability .
- Analytical Challenges : Unlike dipyrone, these analogs may require different chromatographic conditions or ionization modes for detection, highlighting the need for compound-specific reference standards like this compound .
Data Tables
Table 1: Comparative Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application |
|---|---|---|---|---|
| This compound | C₁₃H₁₃D₃N₃NaO₄S | ~354.36* | Not Disclosed | Analytical Standard |
| Dipyrone | C₁₃H₁₆N₃NaO₄S | 351.34 | 5907-38-0 | Analgesic/Antipyretic |
| EDDP-D3 | C₂₀H₂₁D₃N⁺·ClO₄⁻ | 281.44 + 99.45 | Not Disclosed | Opioid Metabolite Standard |
| Tofenamic Acid | C₁₆H₁₄ClNO₂ | 287.74 | 13710-19-5 | Anti-inflammatory |
*Calculated based on isotopic substitution.
Table 2: Analytical Performance of this compound vs. Non-Deuterated Dipyrone
| Parameter | This compound | Non-Deuterated Dipyrone |
|---|---|---|
| Detection Limit | 0.1 ng/mL (LC-MS/MS) | 1.0 ng/mL (LC-MS/MS) |
| Spectral Shift | +5 cm⁻¹ (Raman C-D stretching) | Baseline at 1600 cm⁻¹ |
| Matrix Effect | <5% | 15–20% |
Research Findings and Implications
- Synthetic Complexity : Deuterated compounds like this compound require meticulous synthesis protocols, often involving deuterated solvents or reagents, as seen in the preparation of pyrone derivatives in .
- Method Validation : Studies demonstrate that using this compound as an internal standard reduces variability in dipyrone quantification, achieving >98% accuracy in pharmaceutical formulations .
- Regulatory Relevance : Regulatory agencies prioritize deuterated standards for compliance testing, ensuring batch-to-b consistency in commercial dipyrone products .
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